Lipophilicity Fine-Tuning Advantage
The ortho-substituted 2-chlorophenyl derivative exhibits a lower computed LogP (2.42) than its meta-substituted analog 3-(3-chlorophenyl)cyclobutanol (LogP ~2.58) and its structural isomer 1-(2-chlorophenyl)cyclobutanol (LogP ~2.64) . This reduced lipophilicity may be advantageous when balancing membrane permeability with solubility or metabolic stability requirements in lead optimization campaigns.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 2.42 |
| Comparator Or Baseline | 3-(3-chlorophenyl)cyclobutanol: LogP ~2.58; 1-(2-chlorophenyl)cyclobutanol: LogP ~2.64 |
| Quantified Difference | ΔLogP ≈ -0.16 to -0.22 |
| Conditions | Computed values from vendor-provided data (Fluorochem, Leyan) |
Why This Matters
Precise control of lipophilicity is critical in drug discovery; even a ΔLogP of ~0.2 can influence ADME properties and off-target promiscuity.
